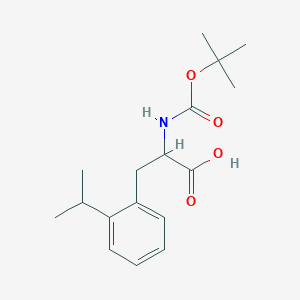![molecular formula C16H16N2O4 B7969448 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B7969448.png)
6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to an indole ring, which is further connected to a dioxaspirodecane moiety. The presence of these functional groups and the spirocyclic structure endows the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the nitro group through nitration reactions. The spirocyclic structure is then formed by reacting the intermediate with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the production process .
化学反応の分析
Types of Reactions
6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole involves its interaction with specific molecular targets. The nitro group and indole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Shares the spirocyclic structure but lacks the nitro and indole groups.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Contains a boronic acid group instead of the nitro group.
Benzenemethanol, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-: Features a benzenemethanol moiety instead of the indole ring.
Uniqueness
The uniqueness of 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole lies in its combination of a nitro group, an indole ring, and a spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-6-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-18(20)12-1-2-13-14(10-17-15(13)9-12)11-3-5-16(6-4-11)21-7-8-22-16/h1-3,9-10,17H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWGYXCBKCLDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CNC4=C3C=CC(=C4)[N+](=O)[O-])OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-[(5-aminopentyl)oxy]acetate HCl](/img/structure/B7969422.png)



![4-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}piperidine](/img/structure/B7969443.png)
![5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B7969452.png)

